molecular formula C12H7NO3S B1271687 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid CAS No. 32277-89-7

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid

Cat. No.: B1271687
CAS No.: 32277-89-7
M. Wt: 245.26 g/mol
InChI Key: WMCXRJZXJIMEPS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is 5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid, derived from its structural components:

  • Benzothiazole moiety : A bicyclic heterocyclic system consisting of a benzene ring fused to a thiazole ring (1,3-thiazole with sulfur and nitrogen atoms at positions 1 and 3, respectively).
  • Furan-2-carboxylic acid moiety : A furan ring (five-membered oxygen-containing heterocycle) substituted with a carboxylic acid group at position 2.

The SMILES notation for the compound is C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O, which encodes the connectivity of the benzothiazole and furan rings linked via a single bond at the 2-yl position of the benzothiazole. The InChI identifier is InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15), and the InChIKey is WMCXRJZXJIMEPS-UHFFFAOYSA-N.

Structural Features
  • Benzothiazole ring : Planar aromatic system with sulfur at position 1 and nitrogen at position 3.
  • Furan ring : Non-aromatic oxygen-containing heterocycle with carboxylic acid substitution at position 2.
  • Linkage : Single bond connecting the benzothiazole’s 2-position to the furan’s 5-position.
Structural Component Position Functional Group
Benzothiazole 2-yl Thiazole ring
Furan 2 Carboxylic acid
Linkage 5 (furan) Single bond

Alternative Naming Conventions in Heterocyclic Chemistry

The compound is recognized by multiple synonyms, reflecting its structural complexity and historical nomenclature practices:

  • 2-(5-carboxy-2-furyl)benzothiazole
  • 5-(Benzothiazol-2-yl)-furan-2-carboxylic acid
  • 5-(Benzo[d]thiazol-2-yl)furan-2-carboxylic acid
  • 5-(1,3-Benzothiazol-2-yl)-2-furoic acid

These names emphasize either the benzothiazole or furan moiety as the parent structure, depending on synthetic or contextual priorities.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXRJZXJIMEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366615
Record name 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32277-89-7
Record name 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzothiazole Ring Formation

The benzothiazole core is typically synthesized from aniline derivatives. For example, treatment of 2-aminothiophenol with ethyl glyoxylate under micellar conditions (e.g., sodium dioctyl sulfosuccinate, SDOSS) yields ethyl benzo[ d]thiazole-2-carboxylate intermediates. Subsequent hydrolysis converts the ester to a carboxylic acid, which is then functionalized at the 2-position.

Furan-Carboxylic Acid Coupling

The furan-2-carboxylic acid moiety is introduced via cross-coupling reactions. A Suzuki-Miyaura coupling between a benzothiazole boronic acid and 5-bromofuran-2-carboxylic acid ester has been reported, using palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C. Post-coupling hydrolysis with aqueous NaOH yields the target carboxylic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ THF 80 78
Pd(OAc)₂/XPhos DMF 100 65

One-Pot Multicomponent Reactions

One-pot strategies reduce isolation steps and improve efficiency. The Biginelli reaction has been adapted to construct hybrid benzothiazole-furan systems. In a representative procedure:

  • 2-Aminobenzothiazole reacts with ethyl acetoacetate and furfuraldehyde under acidic conditions (HCl/EtOH).
  • Cyclocondensation forms a dihydropyrimidinone intermediate.
  • Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic benzothiazolylfuran-carboxylic acid.

Key Advantages :

  • Reaction Time : 6–8 hours vs. 24+ hours for stepwise methods.
  • Yield : 70–85% under optimized conditions.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis offer sustainable routes to furan-carboxylic acid derivatives. While direct enzymatic synthesis of this compound remains unexplored, analogous systems provide actionable insights.

Oxidative Enzymatic Pathways

Ketoreductases (KREDs) and oxidases (NOX) have been employed to oxidize hydroxymethylfuran (HMF) to 2,5-furandicarboxylic acid (FDCA). Adapting this system, the benzothiazole moiety could be introduced via chemoenzymatic coupling:

  • Enzymatic Oxidation : HMF → FDCA using KRED/NOX in phosphate buffer (pH 7, 37°C).
  • Amide Coupling : FDCA is reacted with 2-aminobenzothiazole using EDC/NHS chemistry.

Table 2: Enzymatic Oxidation Parameters

Enzyme Loading (mg) NADP+ (mol%) Conversion (%) Reference
5 10 73.67
2.5 5 18.10

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Trickle-bed reactors with platinum-on-carbon (Pt/C) catalysts enable continuous oxidation of furan intermediates under pressurized air (22 bar, 80°C). For example:

  • Feedstock : 5-Hydroxymethylfurfural (HMF) in N-methylpyrrolidone (NMP).
  • Output : 73.67% FDCA yield within 30 minutes residence time.

Green Chemistry Innovations

Solvent recycling and energy-efficient protocols are critical. Microwave-assisted reactions reduce benzothiazole cyclization times from hours to minutes (e.g., 15 minutes at 150°C).

Mechanistic Insights and Challenges

Catalytic Cycle in Cross-Coupling

Palladium-catalyzed couplings proceed via oxidative addition (Pd⁰ → Pd²⁺), transmetallation with boronic acid, and reductive elimination. Side reactions, such as proto-deboronation, limit yields unless hindered ligands (e.g., SPhos) are used.

Stability of Intermediates

The furan-2-carboxylic acid group is prone to decarboxylation above 120°C. Thus, low-temperature enzymatic methods or protective group strategies (e.g., methyl esters) are recommended during benzothiazole coupling.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds, including 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. A study focused on amino benzothiazole compounds demonstrated their efficacy against antibiotic-resistant bacteria, suggesting that compounds with this structural motif could be developed as new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. A synthesis study highlighted the evaluation of various benzothiazole derivatives against different cancer cell lines, showing promising results in inhibiting tumor growth. Specifically, compounds were assessed using the MTT assay against human tumor cell lines like HCT116 and Mia-PaCa2, indicating that modifications to the benzothiazole structure could enhance anticancer activity .

Case Study: Antileishmanial Activity
A notable case study involved the synthesis of (1,3-benzothiazol-2-yl) amino derivatives which were tested for antileishmanial activity. The results indicated selective toxicity towards amastigote forms of Leishmania species, showcasing the potential for developing targeted therapies against parasitic infections .

Materials Science

Fluorescent Properties
The compound's photoluminescent properties have been explored for applications in materials science. Research on related compounds has shown that benzothiazole derivatives can serve as effective fluorescent probes in biological imaging and sensor applications. The unique electronic properties of the furan and benzothiazole moieties contribute to their utility in these advanced applications .

Polymer Chemistry
In polymer chemistry, derivatives of this compound have been utilized to synthesize new polymeric materials with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and other industrial applications where durability is essential .

Agricultural Chemistry

Pesticidal Activity
The compound has shown potential as a pesticide or herbicide due to its biological activity against various plant pathogens. Studies indicate that modifications to the benzothiazole structure can lead to increased efficacy against specific pests, making it a candidate for development in agricultural formulations aimed at crop protection .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial agentsEffective against antibiotic-resistant bacteria; potential for new drug development
Anticancer agentsInhibitory effects observed on tumor cell lines; promising anticancer activity
Antileishmanial activitySelective toxicity towards Leishmania amastigotes; potential therapeutic use
Materials ScienceFluorescent probesUseful in biological imaging; unique electronic properties enhance functionality
Polymer synthesisEnhanced thermal stability and mechanical properties for industrial applications
Agricultural ChemistryPesticides and herbicidesEffective against plant pathogens; potential for crop protection formulations

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound can interact with various proteins and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties.

Biological Activity

5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to influence various biochemical pathways, making them valuable in the development of therapeutic agents.

Target Interactions:
The primary mechanism of action for this compound involves its interaction with multiple biological targets, including enzymes and proteins. Notably, it has been reported to inhibit key enzymes such as:

  • Dihydroorotase
  • DNA gyrase
  • Peptide deformylase

These interactions can lead to significant alterations in cellular processes, including apoptosis and cell proliferation inhibition.

Molecular Mechanisms:
At the molecular level, this compound can form stable complexes with nucleophiles, disrupting normal cellular functions. The binding affinity to various biomolecules is influenced by its structural characteristics, allowing it to modulate gene expression and metabolic pathways .

Antitumor Activity

Research has demonstrated that this compound exhibits promising antitumor properties. It has shown efficacy against several cancer cell lines through mechanisms such as:

  • Inducing apoptosis
  • Inhibiting proliferation

Case Study Data:
In vitro studies have evaluated the compound's effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Apoptosis induction
A549 (Lung)10.25Cell cycle arrest
HepG2 (Liver)12.50Inhibition of DNA synthesis

These findings indicate that the compound's cytotoxicity varies among different cancer types, suggesting a targeted approach in therapeutic applications .

Enzyme Inhibition

The compound also acts as an inhibitor for several important enzymes involved in metabolic pathways. For instance:

  • Dihydrofolate reductase : Inhibition affects nucleotide synthesis.
  • Enoyl acyl carrier protein reductase : Impacts fatty acid metabolism .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key properties include:

  • Molecular Weight : 229.26 g/mol
  • Melting Point : 175–176°C
  • Bioconcentration Factor : 22.1

Toxicity studies indicate that at lower doses, the compound exhibits therapeutic effects with minimal toxicity; however, higher doses may lead to adverse effects such as organ damage .

Comparison with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

CompoundStructure TypeBiological Activity
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehydeAldehyde variantAntitumor activity
Benzothiazole derivativesVarious functional groupsAntibacterial and antifungal properties

The presence of both benzothiazole and furan rings in this compound contributes to its distinct chemical behavior and biological activity .

Q & A

Q. What are the recommended synthetic routes for 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a benzothiazole derivative with a furan-carboxylic acid precursor. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using base-mediated reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or condensation . Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with high purity .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and crystallographic methods?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of benzothiazole (aromatic protons at δ 7.5–8.5 ppm) and furan (β-protons at δ 6.5–7.5 ppm). IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for verifying the benzothiazole-furan linkage. Twinning or disorder in crystals may require iterative refinement cycles .

Q. What factors influence the solubility of this compound in organic solvents, and how can solubility be enhanced for experimental use?

Solubility depends on solvent polarity, hydrogen-bonding capacity, and the compound’s melting point. Propan-2-ol is effective for similar furan-carboxylic acids due to its moderate polarity and ability to disrupt crystalline lattice energy . Thermodynamic parameters (ΔHdissolution_{dissolution}, ΔSdissolution_{dissolution}) calculated from temperature-dependent solubility data guide solvent selection. For low solubility, co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., sodium carboxylate) can improve dissolution .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of benzothiazolyl-furan derivatives for biological activity?

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) or furan (e.g., esterification of the carboxylic acid) to assess impact on bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cellular models (e.g., osteoclast resorption assays for bone loss prevention). Dose-response curves and IC50_{50} values quantify potency .
  • Computational Modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data obtained for this compound?

  • Data Validation : Cross-check SHELXL refinement metrics (R1_1, wR2_2) with PLATON alerts for missed symmetry or twinning .
  • Disorder Modeling : For flexible moieties (e.g., the benzothiazole ring), use PART instructions in SHELXL to split occupancy or apply restraints .
  • Alternative Software : Compare results with REFMAC (CCP4 suite) to identify systematic errors in phase determination .

Q. What advanced thermodynamic parameters should be considered when analyzing the compound’s phase behavior in different solvents?

  • Mixing Enthalpy (ΔHmixing_{mixing}) : Determines solvent-solute interactions; negative values indicate favorable dissolution.
  • Entropy of Melting (ΔSmelting_{melting}) : Correlates with crystalline disorder; higher entropy suggests easier dissolution.
  • Hansen Solubility Parameters : Predict solubility based on dispersion (δd_d), polar (δp_p), and hydrogen-bonding (δh_h) contributions. For example, δh_h > 8 MPa1/2^{1/2} solvents (e.g., methanol) may enhance solubility of polar carboxylic acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that alter observed activity .
  • Dosing Regimen Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to overcome absorption barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.